molecular formula C8H14O B14436319 1-Methoxybicyclo[3.1.1]heptane CAS No. 75328-57-3

1-Methoxybicyclo[3.1.1]heptane

Cat. No.: B14436319
CAS No.: 75328-57-3
M. Wt: 126.20 g/mol
InChI Key: OQRODTCYPYXYHP-UHFFFAOYSA-N
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Description

1-Methoxybicyclo[3.1.1]heptane is a bicyclic organic compound characterized by a unique three-dimensional structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxybicyclo[3.1.1]heptane can be synthesized through various methods. One common approach involves the ring-opening reactions of [3.1.1]propellane. This method is analogous to the preparation of bicyclo[1.1.1]pentanes from [1.1.1]propellane . Another method includes the formal (3 + 2) cycloaddition strategies of bicyclo[1.1.0]butanes .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. The use of photocatalytic Minisci-like conditions has been developed to introduce various functional groups at the bridgehead position from N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxybicyclo[3.1.1]heptane undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-Methoxybicyclo[3.1.1]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxybicyclo[3.1.1]heptane involves its interaction with molecular targets and pathways. As a bioisostere, it mimics the spatial and electronic properties of meta-substituted benzenes, allowing it to interact with biological targets in a similar manner. This interaction can lead to improved metabolic stability and reduced susceptibility to cytochrome P450-mediated metabolism .

Comparison with Similar Compounds

    Bicyclo[3.1.1]heptane: A parent compound with similar structural features.

    Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.

    Bicyclo[1.1.1]pentane: A smaller bicyclic compound with distinct properties.

Uniqueness: 1-Methoxybicyclo[3.1.1]heptane is unique due to its specific three-dimensional structure and its ability to act as a bioisostere for meta-substituted benzenes. This property makes it valuable in drug design and medicinal chemistry for improving the physical and metabolic properties of drug candidates .

Properties

CAS No.

75328-57-3

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-methoxybicyclo[3.1.1]heptane

InChI

InChI=1S/C8H14O/c1-9-8-4-2-3-7(5-8)6-8/h7H,2-6H2,1H3

InChI Key

OQRODTCYPYXYHP-UHFFFAOYSA-N

Canonical SMILES

COC12CCCC(C1)C2

Origin of Product

United States

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